1-Chloro-3-[2-(trifluoromethyl)phenyl]propan-2-one
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Overview
Description
1-Chloro-3-[2-(trifluoromethyl)phenyl]propan-2-one is an organic compound with the molecular formula C10H8ClF3O. It is known for its unique chemical structure, which includes a trifluoromethyl group attached to a phenyl ring, making it a valuable compound in various chemical and pharmaceutical applications .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes .
Mode of Action
It’s known that compounds with a benzylic position can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Compounds with similar structures have been known to exert various effects at the molecular and cellular levels .
Action Environment
Environmental factors such as temperature, ph, and presence of other compounds can significantly influence the action of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-[2-(trifluoromethyl)phenyl]propan-2-one typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-[2-(trifluoromethyl)phenyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-3-[2-(trifluoromethyl)phenyl]propan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-3-[2-(trifluoromethyl)phenyl]acetone
- 2-Chloro-3-(trifluoromethyl)phenol
- 1-(3-Chloro-5-trifluoromethyl)-2,2,2-trifluoroacetophenone
Uniqueness
1-Chloro-3-[2-(trifluoromethyl)phenyl]propan-2-one is unique due to its specific combination of a trifluoromethyl group and a phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-chloro-3-[2-(trifluoromethyl)phenyl]propan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O/c11-6-8(15)5-7-3-1-2-4-9(7)10(12,13)14/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWKERNCOXNURK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)CCl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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